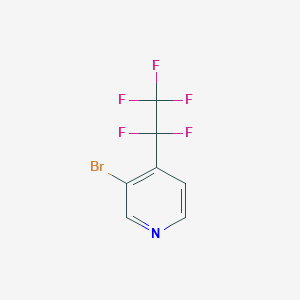

3-Bromo-4-(pentafluoroethyl)pyridine

Description

Significance of Perfluoroalkyl-Substituted Pyridine (B92270) Scaffolds

The incorporation of perfluoroalkyl groups, such as the pentafluoroethyl group, into organic molecules has become a powerful strategy for modifying their physical, chemical, and biological properties. Pyridine scaffolds bearing these substituents are of particular interest due to the unique combination of the properties of the aromatic heterocycle and the perfluoroalkyl chain.

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in organic chemistry. Its derivatives are integral to a vast array of applications. The nitrogen atom in the pyridine ring imparts a basic character and influences the electron distribution within the aromatic system, making it susceptible to a variety of chemical transformations. This reactivity, coupled with the ability to coordinate with metal ions, makes pyridine derivatives invaluable as ligands in catalysis and as core structures in functional materials. In medicinal chemistry, the pyridine motif is a common feature in numerous drugs due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.

The introduction of a pentafluoroethyl (-C2F5) group onto a molecule can induce profound changes in its characteristics. The high electronegativity of fluorine atoms leads to a strong electron-withdrawing effect, which can significantly alter the acidity, basicity, and reactivity of the parent molecule. Furthermore, perfluoroalkyl groups are known to enhance lipophilicity, metabolic stability, and thermal stability. In the context of a pyridine ring, a pentafluoroethyl substituent can decrease the basicity of the nitrogen atom and modify the regioselectivity of subsequent reactions. These properties are highly desirable in the design of new agrochemicals and pharmaceuticals, where enhanced stability and specific interactions are crucial for efficacy.

Halogenated Pyridines as Key Intermediates in Modern Organic Synthesis

Halogenated pyridines are versatile and highly valuable intermediates in organic synthesis. The carbon-halogen bond serves as a synthetic handle that can be readily transformed into other functional groups through various cross-coupling reactions, nucleophilic substitutions, and other transformations.

The position of the bromine atom on the pyridine ring dictates its reactivity and the synthetic pathways for which it is best suited. The electronic properties of the pyridine ring, with its electron-deficient character, influence the ease of substitution at different positions. Directing the functionalization to a specific carbon atom is a key challenge and a central theme in pyridine chemistry. The presence of other substituents on the ring further influences the regioselectivity of these transformations, allowing for the synthesis of a diverse range of complex molecules.

While extensive studies on 3-Bromo-4-(pentafluoroethyl)pyridine are not widely published, its identification as an intermediate in a European Patent (EP 1723156 B1) underscores its significance as a specific synthetic target. This patent describes the preparation of pyridine derivatives with an electron-withdrawing substituent, such as a pentafluoroethyl group, at the 4-position and a halogen, including bromine, at the 3-position. The value of this compound lies in its potential as a building block for more complex molecules. The bromine atom at the 3-position can be utilized for further functionalization, for instance, through cross-coupling reactions, while the pentafluoroethyl group at the 4-position imparts the desirable properties associated with perfluoroalkyl substituents.

Table 1: Comparison of Related Pyridine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not available | C7H3BrF5N | ~276.00 |

| 3-Bromo-4-(trifluoromethyl)pyridine | 936841-70-2 | C6H3BrF3N | 225.99 nih.gov |

| 3-Bromopyridine (B30812) | 626-55-1 | C5H4BrN | 158.00 nih.gov |

Note: The molecular weight for this compound is an approximation based on its molecular formula.

The synthesis of this compound, as suggested by the general methodologies for related compounds, would likely involve the introduction of the pentafluoroethyl group onto the pyridine ring, followed by a selective bromination at the 3-position, or vice versa. The development of efficient and regioselective methods for the synthesis of such specifically substituted pyridines is an active area of research in organic synthesis.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3BrF5N |

|---|---|

Molecular Weight |

276.00 g/mol |

IUPAC Name |

3-bromo-4-(1,1,2,2,2-pentafluoroethyl)pyridine |

InChI |

InChI=1S/C7H3BrF5N/c8-5-3-14-2-1-4(5)6(9,10)7(11,12)13/h1-3H |

InChI Key |

FWNNLEUYZUEDOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1C(C(F)(F)F)(F)F)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 4 Pentafluoroethyl Pyridine and Analogues

De Novo Synthesis Approaches to the Pyridine (B92270) Core

The construction of the pyridine ring from acyclic precursors, or de novo synthesis, offers a powerful strategy for introducing desired substitution patterns from the outset. For a target such as 4-(pentafluoroethyl)pyridine, this approach would involve the use of a building block already containing the C2F5 moiety.

Cycloaddition Strategies for Substituted Pyridines

Cycloaddition reactions provide an elegant and often convergent route to complex cyclic systems, including pyridines. arkat-usa.orgyoutube.comresearchgate.net The most common strategies involve [4+2] cycloadditions, akin to the Diels-Alder reaction, where a diene and a dienophile combine to form a six-membered ring. youtube.com In the context of pyridine synthesis, this typically involves the reaction of a 1-aza- or 1,3-diaza-1,3-diene with an alkyne or an alkene, followed by an aromatization step. youtube.com

For the synthesis of a 4-(pentafluoroethyl)pyridine derivative, a hypothetical cycloaddition could involve the reaction of an enamine with a vinyl ketone bearing a pentafluoroethyl group. The subsequent cyclization and elimination of water would furnish the pyridine ring. While general cycloaddition methodologies for pyridine synthesis are well-established, specific examples employing perfluoroalkylated building blocks to generate 4-(pentafluoroethyl)pyridines are not extensively documented in the literature, highlighting an area ripe for further investigation. The main challenges in such approaches often include the availability and stability of the required fluorinated precursors and controlling the regioselectivity of the cycloaddition. arkat-usa.org

Ring-Forming Condensation Reactions

Condensation reactions are a classical and widely used approach for the synthesis of pyridines. nih.govchemicalbook.comyoutube.com Prominent named reactions in this category include the Hantzsch and Bohlmann-Rahtz pyridine syntheses.

The Hantzsch pyridine synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source. researchgate.netclockss.orgsigmaaldrich.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. researchgate.net To synthesize a 4-(pentafluoroethyl)pyridine via this method, one could envision using pentafluoropropanal as the aldehyde component. However, the reactivity and commercial availability of such a fluorinated aldehyde could present challenges. A plausible alternative would be to use a more readily available aldehyde and incorporate the pentafluoroethyl group via one of the β-ketoester components, such as ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate.

The Bohlmann-Rahtz pyridine synthesis involves the condensation of an enamine with an ethynyl (B1212043) ketone, which after an initial Michael addition, undergoes cyclodehydration to yield a substituted pyridine. rsc.orggoogle.comnih.govwikipedia.org This method is advantageous as it directly produces the aromatic pyridine without the need for a separate oxidation step. For the synthesis of a 4-(pentafluoroethyl)pyridine derivative, a potential strategy would involve the reaction of an appropriate enamine with a pentafluoroethyl-substituted ethynyl ketone. The reaction conditions, particularly the temperature required for the cyclodehydration step, would need to be optimized to accommodate the electronic effects of the perfluoroalkyl group.

| Condensation Reaction | Key Reactants | Potential Precursor for 4-(Pentafluoroethyl)pyridine |

| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | Pentafluoropropanal or Ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynyl Ketone | Pentafluoroethyl-substituted ethynyl ketone |

Functionalization of Pre-existing Pyridine Systems

An alternative and often more practical approach to synthesizing 3-bromo-4-(pentafluoroethyl)pyridine involves the direct functionalization of a pre-synthesized 4-(pentafluoroethyl)pyridine precursor. This strategy hinges on the ability to control the regioselectivity of the bromination reaction.

Regioselective Bromination of 4-(Pentafluoroethyl)pyridine Precursors

The introduction of a bromine atom onto a pyridine ring is highly dependent on the electronic nature of the substituents already present. The pentafluoroethyl group at the 4-position is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution. This deactivation makes the reaction more challenging and influences the position of the incoming bromine atom. Electrophilic attack is generally directed to the positions meta to the deactivating group, which in this case are the C-3 and C-5 positions.

Direct bromination of pyridines, especially those bearing electron-withdrawing groups, typically requires harsh reaction conditions. researchgate.net For instance, the bromination of pyridine itself can be achieved with bromine in the presence of oleum (B3057394) (fuming sulfuric acid) at elevated temperatures. wikipedia.org The presence of the deactivating pentafluoroethyl group would likely necessitate similarly forcing conditions to achieve bromination. The expected products would be a mixture of 3-bromo- (B131339) and 3,5-dibromo-4-(pentafluoroethyl)pyridine. Controlling the reaction to favor the mono-brominated product can be challenging and often results in lower yields.

An alternative to direct electrophilic bromination is to activate the pyridine ring towards substitution. One common method is the formation of the corresponding pyridine N-oxide. semanticscholar.org The N-oxide group activates the C-2 and C-4 positions towards both nucleophilic and electrophilic attack. scripps.edu However, for achieving C-3 bromination, this approach is less direct. It is noteworthy that the reaction of 4-nitropyridine-N-oxide with hydrobromic acid can lead to the formation of 4-bromopyridine-N-oxide through nucleophilic substitution of the nitro group. researchgate.net A similar strategy might be applicable if a suitable leaving group is present at the 3-position of 4-(pentafluoroethyl)pyridine N-oxide.

Another approach involves the Sandmeyer reaction, which is a versatile method for introducing a variety of substituents, including bromine, onto an aromatic ring via a diazonium salt intermediate. aalto.finih.gov This would require the synthesis of 3-amino-4-(pentafluoroethyl)pyridine as a precursor. The amino group can be introduced by reduction of a corresponding nitro compound or through other amination methods. The subsequent diazotization of the amino group followed by treatment with a copper(I) bromide source would yield the desired this compound. aalto.finih.gov While this is a multi-step process, it often provides excellent regioselectivity.

| Direct Halogenation Approach | Reagents & Conditions | Expected Outcome for 4-(Pentafluoroethyl)pyridine |

| Electrophilic Bromination | Br2, Oleum, High Temperature | Mixture of 3-bromo and 3,5-dibromo products |

| Sandmeyer Reaction | 1. NaNO2, HBr; 2. CuBr | Regioselective formation of 3-bromo product from 3-amino precursor |

Radical-based bromination methods offer an alternative to ionic pathways and can sometimes provide different regioselectivity. rsc.org Bromine atom transfer reactions, often initiated by light or a radical initiator, can be used to introduce bromine onto aromatic systems. libretexts.org For pyridine derivatives, radical reactions such as the Minisci reaction are well-known for C-2 and C-4 functionalization. wikipedia.org

The application of bromine atom transfer for the specific C-3 bromination of 4-(pentafluoroethyl)pyridine is not well-documented. However, the development of photocatalytic methods has expanded the scope of radical reactions on pyridines. rsc.org These methods often involve the generation of a bromine radical from a suitable precursor, which can then react with the pyridine ring. rsc.org The regioselectivity of such a reaction on 4-(pentafluoroethyl)pyridine would depend on the interplay between the radical's reactivity and the electronic landscape of the pyridine ring. Further research is needed to explore the viability and selectivity of this approach for the target molecule.

Installation of the Pentafluoroethyl Moiety at the 4-Position of 3-Bromopyridine (B30812) Precursors

The introduction of a pentafluoroethyl (C₂F₅) group onto a pyridine ring, particularly at the 4-position of a 3-bromopyridine scaffold, presents a significant synthetic challenge due to the electron-deficient nature of the pyridine ring. However, several modern synthetic strategies can be employed to achieve this transformation. These methods often rely on the generation of highly reactive pentafluoroethyl species or the activation of the pyridine ring towards substitution.

Organometallic reagents are powerful tools for forming carbon-carbon bonds. The synthesis of the target compound could plausibly be achieved by reacting a 3-bromopyridine derivative, functionalized at the 4-position with an organometallic moiety, with a pentafluoroethyl source. A more common and effective approach involves the use of copper-mediated cross-coupling reactions.

Copper-mediated cross-coupling reactions have been developed for the perfluoroalkylation of heteroaryl halides. acs.org While many of these reactions are optimized for aryl iodides, methods for the more accessible and cost-effective aryl bromides are available. acs.org For instance, the reaction of 3-bromopyridine with the copper reagent (phen)CuCF₂CF₃ has been shown to produce 3-pentafluoroethylpyridine in good yield. acs.org This demonstrates the viability of coupling a C₂F₅ group to a bromopyridine. To achieve the desired 4-substitution on a 3-bromopyridine, a precursor like 3-bromo-4-iodopyridine (B1523276) could be used, leveraging the differential reactivity of the C-I versus the C-Br bond in a copper-catalyzed pentafluoroethylation. rsc.orgnih.gov

Another powerful strategy involves the use of organoboron compounds. Copper-mediated pentafluoroethylation of (hetero)arylboronates and alkenylboronates has been successfully demonstrated using TMSCF₃ as the ultimate source of the pentafluoroethyl group. sioc.ac.cnrsc.org This method, which utilizes a 1,10-phenanthroline (B135089) ligand, could be applied to a 3-bromo-4-pyridylboronic acid or its corresponding ester to install the pentafluoroethyl group at the desired position.

Table 1: Organometallic Pentafluoroethylation Approaches

| Precursor Type | Reagent System | Key Features | Reference |

|---|---|---|---|

| 3-Bromo-4-iodopyridine | Cu-C₂F₅ source (e.g., from Et₃SiCF₂CF₃) | Selective reaction at the more reactive C-I bond. | acs.orgrsc.org |

| 3-Bromo-4-pyridylboronic acid/ester | Cu-catalyst / TMSCF₃ / Ligand (phen) | Coupling of a boronate with a copper-pentafluoroethyl species. | sioc.ac.cnrsc.org |

Radical reactions offer an alternative pathway for the installation of perfluoroalkyl groups, often proceeding under mild conditions. The CuCF₂CF₃ complex, which can be generated from the inexpensive feedstock pentafluoroethane (B1204445) (HCF₂CF₃), has been identified as a practical source of the CF₂CF₃ radical under aerobic conditions. nih.gov This system has been effectively used for the pentafluoroethylation of unactivated alkenes. nih.gov Divergent pentafluoroethylation reactions of styrenes have also been achieved using a [CuCF₂CF₃] reagent, showcasing its versatility. rsc.org

While direct application to 3-bromopyridine for 4-substitution is not explicitly detailed in the provided literature, the generation of a pentafluoroethyl radical presents a viable synthetic route. The reaction would likely involve the addition of the CF₂CF₃ radical to the pyridine ring, followed by rearomatization. The regioselectivity of such an addition would be a critical factor to control.

Direct electrophilic aromatic substitution on an unactivated pyridine ring is generally disfavored due to its electron-deficient character. However, the development of potent electrophilic perfluoroalkylating agents has expanded the scope of such transformations. Reagents capable of delivering an "electrophilic" C₂F₅ group include hypervalent iodine compounds and Umemoto-type reagents. sioc.ac.cn While these are powerful, their application to highly deactivated systems like 3-bromopyridine would likely require harsh conditions and may suffer from low yields and poor regioselectivity. A more successful approach for functionalizing the pyridine ring often involves activation via N-oxide formation.

Strategies Involving Pyridine N-Oxides and their Functionalization

The formation of a pyridine N-oxide dramatically alters the electronic properties of the pyridine ring, making the C-2 and C-4 positions susceptible to both nucleophilic and electrophilic attack. youtube.combhu.ac.in This strategy is exceptionally useful for introducing substituents that are otherwise difficult to install.

The synthesis of the target molecule could be envisioned starting from 3-bromopyridine N-oxide . nih.gov Activation of the N-oxide with a reagent such as thionyl chloride or phosphorus oxychloride would make the 4-position highly electrophilic and amenable to attack by a nucleophilic pentafluoroethyl source. youtube.comyoutube.com

Alternatively, and perhaps more effectively, the N-oxide can direct substitution via radical pathways or by reacting with perfluoroolefins. Research has shown that thermal deoxygenation of 3-substituted pyridine 1-oxides (including 3-bromo) with perfluoropropene leads to the formation of the corresponding 2-(1,2,2,2-tetrafluoroethyl)pyridines. rsc.org This reaction proceeds through a nih.govnih.gov sigmatropic rearrangement of an intermediate adduct. While this specific example yields a tetrafluoroethyl group, it establishes a strong precedent for using N-oxides to install fluorinated alkyl chains at positions adjacent to the nitrogen. A similar reaction with a suitable C₂F₅-containing olefin or a photochemical approach involving a pentafluoroethyl radical source could be a viable pathway to the desired product. nih.gov

Table 2: Pyridine N-Oxide Based Strategies

| Starting Material | General Strategy | Key Transformation | Reference |

|---|---|---|---|

| 3-Bromopyridine N-oxide | Activation and Nucleophilic Attack | Activation (e.g., with POCl₃) followed by reaction with a C₂F₅⁻ source. | youtube.comyoutube.com |

| 3-Bromopyridine N-oxide | Reaction with Perfluoro-olefins | Thermal or photochemical reaction with a C₂F₅-containing olefin. | rsc.org |

Synthesis of Related Brominated and Fluorinated Pyridine Analogues, e.g., 3-Bromo-4-(trifluoromethyl)pyridine, 3-Bromo-4-fluoropyridine

The synthesis of analogues like 3-Bromo-4-(trifluoromethyl)pyridine and 3-Bromo-4-fluoropyridine often employs similar strategies of ring functionalization. 3-Bromo-4-(trifluoromethyl)pyridine is a valuable intermediate in its own right. rsc.org Its synthesis can be achieved through methods like copper-mediated trifluoromethylation of a 3-bromo-4-halopyridine precursor. acs.org

The synthesis of 3-Bromo-4-fluoropyridine can be accomplished via nucleophilic aromatic substitution. A common method involves the treatment of 3-bromo-4-nitropyridine (B1272033) with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). The nitro group at the 4-position strongly activates the ring towards nucleophilic attack, allowing for the displacement of the nitro group by fluoride.

Derivatization of Aminopyridines, e.g., Sandmeyer-type reactions

The Sandmeyer reaction is a classic and highly effective method for converting an aromatic amino group into a variety of other functionalities, including halogens, via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction is particularly useful for introducing substituents into specific positions on the pyridine ring that are not accessible through direct substitution. nih.gov

For example, the synthesis of a 3-bromopyridine derivative can be readily achieved from a corresponding 3-aminopyridine (B143674) precursor. A patent describes the preparation of 3-bromo-4-methylpyridine (B15001) from 4-methyl-3-aminopyridine. google.com The process involves diazotization of the amino group with sodium nitrite (B80452) in an acidic medium, followed by treatment with a copper(I) bromide source to install the bromine atom. google.com This well-established methodology could be applied to synthesize the this compound precursor, 4-(pentafluoroethyl)pyridin-3-amine , by converting its amino group to a bromo group.

Table 3: Sandmeyer Reaction for Bromination

| Precursor | Reagents | Product | Reference |

|---|---|---|---|

| Aryl Diazonium Salt (from Aryl Amine) | CuBr | Aryl Bromide | wikipedia.orgmasterorganicchemistry.com |

| 4-Methyl-3-aminopyridine | 1. Acid, 2. Bromine, 3. NaNO₂ | 3-Bromo-4-methylpyridine | google.com |

| 4-(Pentafluoroethyl)pyridin-3-amine | NaNO₂, HBr, CuBr | This compound (Proposed) | nih.govgoogle.com |

Fluorination Reactions on Halogenated Pyridines

The introduction of a pentafluoroethyl (-C₂F₅) group onto a pyridine ring, particularly one already substituted with a halogen such as bromine, presents a synthetic challenge. Direct fluorination methods are often aggressive and can lead to a mixture of products. Therefore, more nuanced and selective methods are required. A promising approach for the synthesis of this compound involves the copper-mediated cross-coupling of a suitable brominated pyridine precursor with a pentafluoroethylating agent.

One of the most effective methods for this transformation is the use of a pre-formed copper-pentafluoroethyl reagent, such as (phen)CuCF₂CF₃ (where phen is 1,10-phenanthroline). This method has been shown to be effective for the perfluoroethylation of various bromoheteroarenes. For instance, the reaction of 3-bromopyridine with (phen)CuCF₂CF₃ has been reported to yield 3-pentafluoroethylpyridine in good yield. google.com This suggests that a similar strategy could be employed for the synthesis of this compound, likely starting from a 3,4-dihalogenated pyridine.

A plausible synthetic route would involve the selective pentafluoroethylation of a 3-bromo-4-iodopyridine at the more reactive iodo-position. The C-I bond is generally more susceptible to oxidative addition to the copper center than the C-Br bond, allowing for regioselective substitution. The reaction would proceed by the oxidative addition of the copper(I)-pentafluoroethyl complex to the C-I bond, followed by reductive elimination to form the desired product while leaving the bromo-substituent intact.

Alternative methods for generating the active copper-pentafluoroethyl species in situ have also been developed. One such method utilizes (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) as a precursor. In the presence of a copper salt and a fluoride source, TMSCF₃ can generate the CuCF₂CF₃ species, which can then be used for the pentafluoroethylation of aryl halides. acs.org This approach avoids the need to handle potentially unstable perfluoroalkyl copper reagents directly.

The table below summarizes potential reaction conditions for the synthesis of this compound based on analogous transformations.

Table 1: Proposed Reaction Conditions for the Synthesis of this compound

| Starting Material | Reagent | Catalyst/Ligand | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (Analogous) |

|---|---|---|---|---|---|---|

| 3-Bromo-4-iodopyridine | (phen)CuCF₂CF₃ | - | DMF | 80-100 | 8 | 74% for 3-pentafluoroethylpyridine from 3-bromopyridine google.com |

Purity, Isolation, and Scale-Up Considerations in this compound Synthesis

The successful synthesis of this compound is contingent not only on the reaction itself but also on the effective purification of the product and the scalability of the process.

Purity and Isolation:

Following the synthesis, the reaction mixture will likely contain the desired product, unreacted starting materials, the copper catalyst, ligand, and potential byproducts. The purification of fluorinated compounds often requires specialized techniques due to their unique physical properties, such as high volatility and distinct solubility profiles.

Standard purification methods for compounds like this compound include:

Chromatography: Column chromatography using silica (B1680970) gel is a common method for separating the product from non-fluorinated organic impurities. The choice of eluent is critical and typically involves mixtures of non-polar solvents like hexanes and a more polar solvent such as ethyl acetate. The high electronegativity of the pentafluoroethyl group can affect the compound's interaction with the stationary phase.

Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method, particularly for removing non-volatile impurities like the copper catalyst.

Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity.

The purity of the final product is typically assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR). ¹⁹F NMR is particularly crucial for confirming the presence and integrity of the pentafluoroethyl group.

Scale-Up Considerations:

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale presents several challenges that need to be addressed:

Reagent Cost and Availability: The cost and availability of the pentafluoroethylating agent and the copper catalyst are major considerations for large-scale production. While reagents like TMSCF₃ are commercially available, their cost can be a significant factor.

Reaction Conditions: Maintaining consistent reaction temperatures, especially for exothermic reactions, is critical on a larger scale. Proper heat management through efficient reactor design is essential to prevent side reactions and ensure product consistency.

Work-up and Purification: The work-up procedure must be optimized for large volumes. This includes efficient extraction and washing steps to remove the bulk of the impurities before final purification. Large-scale chromatographic separations can be expensive and time-consuming, so developing efficient crystallization or distillation protocols is often preferred for industrial processes.

Safety: Handling of fluorinated reagents and copper catalysts on a large scale requires strict safety protocols. The potential toxicity and reactivity of the materials must be carefully managed.

The table below outlines key considerations for the purification and scale-up of this compound synthesis.

Table 2: Purity, Isolation, and Scale-Up Considerations

| Aspect | Key Considerations |

|---|---|

| Purification | - Techniques: Column Chromatography (Silica Gel), Distillation (under reduced pressure), Crystallization. - Analytical Methods: GC-MS, HPLC, ¹H NMR, ¹³C NMR, ¹⁹F NMR. |

| Isolation | - Efficient extraction and washing to remove catalyst and inorganic salts. - Careful solvent removal to avoid loss of volatile product. |

| Scale-Up | - Cost: High cost of fluorinating agents and catalysts. - Heat Management: Control of exotherms in large reactors. - Process Optimization: Development of robust and efficient work-up and purification protocols (e.g., crystallization over chromatography). - Safety: Handling of potentially toxic and reactive materials. |

Chemical Reactivity and Transformation Pathways of 3 Bromo 4 Pentafluoroethyl Pyridine

Reactivity of the Bromine Substituent

The bromine atom at the 3-position of the pyridine (B92270) ring is susceptible to a variety of reactions, most notably palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents. These transformations are fundamental to the construction of more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. nih.gov The bromine substituent in 3-Bromo-4-(pentafluoroethyl)pyridine serves as an excellent handle for these transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with a halide. nih.gov This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. tcichemicals.com In the context of this compound, this reaction allows for the introduction of various aryl, heteroaryl, alkyl, and alkenyl groups at the 3-position. rsc.org

A typical Suzuki-Miyaura coupling reaction involving this compound would proceed as follows:

Reaction Scheme:

This compound + R-B(OR')₂ --(Pd catalyst, Base)--> 3-R-4-(pentafluoroethyl)pyridine

Table 1: Examples of Suzuki-Miyaura Coupling Reactions| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-Phenyl-4-(pentafluoroethyl)pyridine | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane | 3-(4-Methoxyphenyl)-4-(pentafluoroethyl)pyridine | 92 |

| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | CsF | THF | 3-(Thiophen-2-yl)-4-(pentafluoroethyl)pyridine | 78 |

This is a representative table based on typical Suzuki-Miyaura reaction conditions and expected high yields for such couplings. Specific experimental data for this compound was not found in the search results.

The reaction is compatible with a variety of palladium catalysts and bases, and the choice of conditions can be optimized to achieve high yields. researchgate.net The electron-withdrawing nature of the pentafluoroethyl group can influence the reactivity of the C-Br bond, potentially facilitating the oxidative addition step in the catalytic cycle.

The Heck reaction facilitates the coupling of the aryl bromide with an alkene, while the Sonogashira reaction couples it with a terminal alkyne. organic-chemistry.org Both reactions are catalyzed by palladium complexes and provide efficient routes to substituted pyridines.

Heck Reaction: This reaction would introduce a vinyl group at the 3-position of the pyridine ring.

Sonogashira Reaction: This reaction is a reliable method for the formation of a C(sp²)-C(sp) bond and is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org For this compound, this allows for the introduction of various substituted alkyne moieties. The products of these reactions, 2-amino-3-alkynyl pyridines, are important precursors for synthesizing indole and quinoline heterocyclic compounds. scirp.org

Table 2: Representative Sonogashira Coupling of a Bromopyridine Derivative

| Entry | Alkyne | Pd Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 94 |

This data is based on the Sonogashira coupling of 2-amino-3-bromopyridine with terminal alkynes. scirp.org It serves as an illustrative example of the expected reactivity.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orgacsgcipr.org This reaction is a powerful tool for the synthesis of arylamines. organic-chemistry.org For this compound, this reaction enables the introduction of a wide variety of primary and secondary amines at the 3-position.

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org

Table 3: Potential Buchwald-Hartwig Amination Reactions

This table illustrates potential reaction conditions based on general procedures for Buchwald-Hartwig amination of bromopyridines. nih.govchemspider.com

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov

The Negishi and Stille coupling reactions are also powerful palladium-catalyzed methods for forming carbon-carbon bonds.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. nih.gov The general catalytic cycle for the Negishi coupling consists of oxidative addition, transmetallation, and reductive elimination steps. researchgate.net

Stille Coupling: The Stille reaction utilizes an organotin compound as the coupling partner. organic-chemistry.org While effective, a significant drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

Both reactions offer alternative strategies for introducing diverse organic fragments onto the pyridine ring of this compound.

The bromine atom in this compound can be utilized to generate highly reactive nucleophilic organometallic reagents, such as Grignard and organolithium reagents.

Grignard Reagents: These are organomagnesium halides (R-Mg-X) and are typically prepared by reacting an organic halide with magnesium metal in an ether solvent. adichemistry.comwikipedia.org The formation of a Grignard reagent from this compound would result in a reversal of polarity at the carbon atom, making it a potent nucleophile. adichemistry.com However, the presence of the electron-deficient pyridine ring can complicate the formation and stability of the Grignard reagent. researchgate.net

Organolithium Reagents: These are organometallic compounds containing a carbon-lithium bond. wikipedia.org They are extremely strong bases and powerful nucleophiles. scribd.com Organolithium reagents can be prepared by reacting an organic halide with lithium metal or through lithium-halogen exchange. scribd.com The latter method, using a commercially available organolithium reagent like n-butyllithium, is often preferred for aryl bromides. wikipedia.org The resulting 3-lithio-4-(pentafluoroethyl)pyridine would be a highly reactive intermediate capable of reacting with a wide range of electrophiles. The reaction of 1-bromo-4-iodobenzene with excess n-BuLi has been shown to result in bromine/lithium exchange. taylorandfrancis.com

Reductive Debromination

Reductive debromination of this compound offers a pathway to synthesize 4-(pentafluoroethyl)pyridine, a scaffold of interest in medicinal and materials chemistry. This transformation involves the selective cleavage of the carbon-bromine bond, replacing the bromine atom with a hydrogen atom. While specific literature on the reductive debromination of this exact molecule is not abundant, the reaction can be achieved using various established methods for aryl bromide reduction.

Commonly employed reagents for such transformations include transition-metal-catalyzed processes, such as those utilizing palladium catalysts with a hydride source like sodium borohydride or formic acid. Additionally, radical-mediated reductions using reagents like tributyltin hydride or photoredox catalysis offer alternative routes. The general mechanism for a catalytic hydrodebromination is depicted below:

General Reaction Scheme for Reductive Debromination:

This is a generalized scheme and specific conditions would need to be optimized for this compound.

The efficiency and selectivity of the reductive debromination can be influenced by the choice of catalyst, reducing agent, solvent, and reaction temperature. The strong electron-withdrawing nature of the pentafluoroethyl group may impact the electron density at the C-Br bond, potentially influencing the reaction conditions required for efficient cleavage.

| Product | Starting Material | General Method | Potential Reagents |

| 4-(Pentafluoroethyl)pyridine | This compound | Catalytic Hydrogenolysis | Pd/C, H₂ |

| 4-(Pentafluoroethyl)pyridine | This compound | Hydride Transfer | NaBH₄, Pd catalyst |

| 4-(Pentafluoroethyl)pyridine | This compound | Radical Debromination | Bu₃SnH, AIBN |

Reactivity of the Pentafluoroethyl Group

The pentafluoroethyl (C₂F₅) group is a powerful electron-withdrawing substituent that significantly modulates the electronic properties and reactivity of the pyridine ring to which it is attached.

Influence on Pyridine Ring Electron Density and Reactivity

The high electronegativity of the fluorine atoms in the pentafluoroethyl group results in a strong inductive (-I) effect, withdrawing electron density from the pyridine ring. This effect is most pronounced at the ortho and para positions relative to the C₄ attachment point. Consequently, the pyridine ring in this compound is rendered significantly electron-deficient.

This electron deficiency has several important consequences for the molecule's reactivity:

Decreased Basicity: The withdrawal of electron density from the nitrogen atom's lone pair makes the pyridine less basic compared to unsubstituted pyridine.

Activation towards Nucleophilic Attack: The reduced electron density on the ring carbons makes them more susceptible to attack by nucleophiles, facilitating reactions such as nucleophilic aromatic substitution (SNAr).

Deactivation towards Electrophilic Attack: Conversely, the electron-poor nature of the ring deactivates it towards electrophilic aromatic substitution (SEAr) reactions.

Computational studies on analogous fluorinated pyridines have shown a significant polarization of the C-F bonds and a corresponding decrease in the electron density of the aromatic system. This theoretical understanding supports the observed reactivity patterns.

Carbon-Fluorine Bond Activation under Specific Conditions

While the carbon-fluorine bond is one of the strongest single bonds in organic chemistry, its activation and functionalization under specific conditions have been a subject of intense research. For perfluoroalkyl groups attached to aromatic rings, C-F bond activation is challenging but can be achieved, typically with transition metal complexes. researchgate.netchemistry-online.comresearchgate.net

The activation of a C-F bond in the pentafluoroethyl group of this compound would likely require harsh reaction conditions and specialized reagents, such as low-valent transition metal complexes that can insert into the C-F bond. These reactions are not commonplace and represent a specialized area of organofluorine chemistry. The focus is often on activating the more labile C-Br bond before any C-F bond cleavage is attempted.

Stability in Various Reaction Environments, e.g., enhanced thermal stability

The pentafluoroethyl group imparts significant stability to the molecule. The strong C-F bonds contribute to high thermal stability. Studies on various perfluoroalkyl substances have demonstrated that their thermal decomposition generally requires high temperatures. nsf.govdigitellinc.comnih.gov The decomposition of perfluoroalkyl aromatics often proceeds through the cleavage of C-C bonds or other weaker bonds before the C-F bonds are broken. nih.gov

This enhanced stability makes this compound a robust building block that can withstand a variety of reaction conditions without degradation of the perfluoroalkyl chain.

Reactivity of the Pyridine Heterocycle

The pyridine ring in this compound is the primary site for nucleophilic attack, a reactivity pattern that is significantly enhanced by the presence of the pentafluoroethyl group.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for substituted pyridines, particularly those bearing electron-withdrawing groups and a good leaving group. stackexchange.comstackexchange.com In this compound, the bromine atom at the 3-position can act as a leaving group.

However, the regioselectivity of SNAr on the pyridine ring is crucial. Nucleophilic attack is strongly favored at the positions ortho and para to the ring nitrogen (C2, C4, and C6) because the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com

In the case of this compound, the leaving group (Br) is at the 3-position (meta to the nitrogen). Nucleophilic attack at this position does not allow for the direct delocalization of the negative charge onto the ring nitrogen. Consequently, direct SNAr at the C3 position is generally disfavored and requires harsh conditions or alternative mechanisms, such as those involving pyridyne intermediates. chemistry-online.com

Metalation and Directed Ortho-Metalation Strategies

The pyridine ring, being electron-deficient, can be challenging to directly functionalize. beilstein-journals.orgresearchgate.net Metalation, particularly directed ortho-metalation (DoM), is a powerful strategy for the regioselective introduction of substituents onto aromatic rings. This technique typically involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, often an organolithium reagent. clockss.orgharvard.edu The resulting organometallic intermediate can then be quenched with various electrophiles.

For pyridine derivatives, the nitrogen atom itself can act as a directing group, although this often leads to functionalization at the C2 and C6 positions. nih.gov The presence of other substituents can influence the regioselectivity of metalation. In the case of 3-substituted pyridines, metalation can sometimes be directed to the C2 or C4 position. However, no studies detailing the metalation or directed ortho-metalation of this compound, including the directing influence of the bromo and pentafluoroethyl groups, have been reported.

Dearomatization Reactions and Subsequent Transformations

Dearomatization reactions of pyridines provide access to a variety of saturated and partially saturated heterocyclic structures, which are of significant interest in medicinal chemistry. These transformations disrupt the aromaticity of the pyridine ring, often through nucleophilic addition or cycloaddition reactions, to generate highly functionalized three-dimensional scaffolds.

Recent advancements have highlighted methods for the dearomatization of fluorinated pyridines, for instance, through rhodium-catalyzed dearomatization-hydrogenation processes to form all-cis-(multi)fluorinated piperidines. springernature.comnih.gov These methods are valuable for creating novel fluorinated building blocks. Nevertheless, a review of the literature did not uncover any specific research on the dearomatization reactions of this compound or the subsequent transformations of any potential dearomatized products.

Carbon-Hydrogen Functionalization at Other Pyridine Positions, e.g., meta-C-H functionalization

Direct C-H functionalization is an increasingly important and atom-economical method for the synthesis of substituted pyridines. thieme-connect.com While functionalization at the ortho (C2/C6) and para (C4) positions is more common due to the inherent electronic properties of the pyridine ring, meta (C3/C5) C-H functionalization remains a significant challenge. researchgate.netnih.gov

Strategies to achieve meta-selective functionalization are an active area of research and often involve the use of specialized directing groups or transition metal catalysis. nih.gov The presence and electronic nature of substituents on the pyridine ring can profoundly impact the reactivity and selectivity of C-H functionalization reactions. nih.gov However, no published research was found that specifically investigates the C-H functionalization at any of the available positions (C2, C5, C6) of the this compound core.

Advanced Spectroscopic and Computational Elucidation of 3 Bromo 4 Pentafluoroethyl Pyridine

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental to the structural elucidation and confirmation of novel chemical compounds. For a substituted pyridine (B92270) derivative such as 3-Bromo-4-(pentafluoroethyl)pyridine, a multi-faceted approach involving Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and high-resolution mass spectrometry is essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N)

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule. A comprehensive NMR analysis of this compound would involve several types of experiments.

¹H NMR: The proton NMR spectrum is anticipated to display three distinct signals in the aromatic region, corresponding to the protons at positions 2, 5, and 6 of the pyridine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of both the bromine atom and the pentafluoroethyl group. For comparison, the protons of the related compound 3-bromopyridine (B30812) resonate at chemical shifts of 8.682, 8.523, 7.804, and 7.190 ppm when measured in deuterated chloroform (B151607) (CDCl₃). chemicalbook.com The presence of the strongly electronegative pentafluoroethyl group at the 4-position is expected to cause a downfield shift for the adjacent protons.

¹³C NMR: The carbon NMR spectrum will reveal the chemical environment of each carbon atom. The pyridine ring carbons are expected to appear in the typical aromatic region, with the carbon atom bonded to the bromine (C3) and the carbon bonded to the pentafluoroethyl group (C4) showing characteristic shifts. The carbons of the pentafluoroethyl group (-CF₂- and -CF₃) will exhibit complex splitting patterns due to strong one- and two-bond couplings with the fluorine atoms.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a critical tool for characterization. The spectrum is predicted to show two main signals corresponding to the trifluoromethyl (-CF₃) and difluoromethylene (-CF₂) groups. These signals will likely appear as a triplet and a quartet, respectively, due to the three-bond coupling between the two fluorine environments.

¹⁵N NMR: Although less frequently used, ¹⁵N NMR can offer valuable data on the electronic state of the nitrogen atom within the pyridine ring. The chemical shift of the nitrogen is sensitive to the electronic effects of the substituents. Data for 3-bromopyridine is available and serves as a useful reference point for predicting the chemical shift in the target molecule. nih.gov

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| ¹H | 7.5 - 9.0 | Three distinct aromatic signals |

| ¹³C | 115 - 160 (Aromatic), 110 - 130 (Pentafluoroethyl) | Complex multiplets due to C-F coupling |

| ¹⁹F | -80 to -90 (-CF₃), -110 to -120 (-CF₂) | Triplet and Quartet |

| ¹⁵N | -60 to -110 | Singlet |

Vibrational Spectroscopy (Infrared and Raman) for Bond Analysis

Vibrational spectroscopy probes the molecular vibrations and is used to identify functional groups and analyze bonding within a molecule. encyclopedia.pub

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands arising from the C-F stretching vibrations of the pentafluoroethyl group, typically found in the 1100-1300 cm⁻¹ region. Other key features would include the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the characteristic ring stretching vibrations of the pyridine core (1400-1600 cm⁻¹). The C-Br stretching vibration is expected to appear at a lower frequency, generally in the 500-600 cm⁻¹ range. The IR spectrum of 3-bromopyridine provides a reference for the pyridine ring vibrations. nist.gov

Raman Spectroscopy: Raman spectroscopy complements IR by detecting vibrations that are often weak or silent in the IR spectrum. Symmetric vibrations, such as the symmetric stretching of the pyridine ring and the C-Br bond, are typically strong in Raman spectra. The analysis of related compounds like 3,5-dibromopyridine (B18299) has demonstrated the utility of combining IR and Raman data for a complete vibrational assignment. nih.gov

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H stretching (aromatic) | 3000 - 3100 | Medium |

| C=C, C=N stretching (ring) | 1400 - 1600 | Medium to Strong |

| C-F stretching | 1100 - 1300 | Very Strong |

| C-Br stretching | 500 - 600 | Medium |

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For this compound (C₇H₃BrF₅N), HRMS would verify the molecular formula. A key diagnostic feature in the mass spectrum would be the isotopic signature of bromine, which consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a pair of molecular ion peaks (M and M+2) of similar intensity, providing clear evidence for the presence of one bromine atom in the molecule.

Computational Chemistry and Theoretical Investigations

Computational methods, especially Density Functional Theory (DFT), serve as powerful predictive tools to complement experimental findings and offer deeper insights into molecular properties.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

DFT calculations are widely used to model the properties of organic molecules with a good balance of accuracy and computational cost.

Molecular Geometry: Using a standard functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p), the optimized molecular geometry of this compound can be calculated. researchgate.net This provides theoretical values for bond lengths and angles, which can be benchmarked against experimental data if available.

Electronic Structure: DFT calculations can map the electron density distribution, determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and generate an electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and predicting its electronic transitions. Such calculations have been effectively used to study the electronic properties of other complex brominated heterocyclic systems. nih.gov

Vibrational Frequencies: Theoretical vibrational frequencies and their corresponding intensities can be computed using DFT. These calculated frequencies, when appropriately scaled, can be compared with experimental IR and Raman spectra to facilitate the assignment of the observed vibrational bands. This integrated computational and experimental approach has been successfully applied to the study of other halogenated pyridines. nih.gov

Prediction of Spectroscopic Parameters, e.g., NMR chemical shifts, vibrational frequencies

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the prediction of spectroscopic parameters, offering insights that complement and guide experimental work. bris.ac.uk

The prediction of NMR chemical shifts is crucial for the structural confirmation of synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, typically employed with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311+G(d,p)), allows for the accurate calculation of nuclear magnetic shielding tensors. fu-berlin.de From these tensors, chemical shifts for various nuclei, including ¹H, ¹³C, ¹⁹F, and ¹⁵N, can be determined.

For this compound, the predicted chemical shifts would be benchmarked against a standard reference, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C. The electron-withdrawing nature of the bromine atom and the powerful inductive effect of the pentafluoroethyl group are expected to significantly influence the electronic environment of the pyridine ring, leading to characteristic downfield shifts of the ring protons and carbons. The ¹⁹F NMR signals for the CF₂ and CF₃ groups are also key identifiers. A hypothetical table of predicted NMR chemical shifts is presented below, based on computational models.

Predicted NMR Chemical Shifts for this compound

This table is a theoretical prediction based on computational modeling, as direct experimental data is not widely published.

Vibrational spectroscopy, including Infrared (IR) and Raman analysis, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can reliably predict these frequencies, which, after applying a scaling factor to correct for anharmonicity and basis set limitations, show excellent agreement with experimental spectra. nih.govnih.gov

For this compound, the predicted vibrational spectrum would exhibit characteristic bands. These include the C-Br stretching frequency, multiple C-F stretching modes from the pentafluoroethyl group, and various pyridine ring stretching and deformation modes. nih.govresearchgate.net The analysis of these modes, often aided by Potential Energy Distribution (PED) calculations, allows for a definitive assignment of each spectral band. nih.gov

Predicted Characteristic Vibrational Frequencies for this compound

This table is a theoretical prediction. Frequencies are typically scaled to match experimental data.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. acs.org The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the bromine atom, while the LUMO would likely be distributed over the electron-deficient pyridine ring, influenced by the pentafluoroethyl group. From the HOMO and LUMO energies, several reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), which further quantify the molecule's reactive nature. researchgate.net

Predicted FMO Energies and Reactivity Indices for this compound

These values are illustrative and would be derived from DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level).

Studies on Electrostatic Potential Surfaces and Dipole Moments

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, mapping regions of electrostatic potential onto the electron density surface. researchgate.net This allows for the identification of electron-rich areas (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor areas (positive potential, colored blue), which are prone to nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.dewisc.edu This method is exceptionally useful for quantifying intramolecular interactions, such as hyperconjugation, by examining the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. researchgate.net

The stability arising from these donor-acceptor interactions is evaluated using second-order perturbation theory, yielding a stabilization energy, E(2). For this compound, significant interactions are expected. These would include delocalization from the nitrogen lone pair (LP(N)) into the antibonding orbitals (σ*) of adjacent C-C bonds, and from the lone pairs of the bromine atom into ring orbitals. Furthermore, the strong electron-withdrawing nature of the pentafluoroethyl group would create significant acceptor orbitals, leading to stabilizing interactions with electron-donating orbitals of the pyridine ring.

Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

This table presents hypothetical significant interactions for this compound based on NBO analysis principles.

Mechanistic Investigations of Reactions Involving 3 Bromo 4 Pentafluoroethyl Pyridine

Elucidating Reaction Pathways and Transition States

Understanding the precise sequence of bond-making and bond-breaking events, along with the energetic profiles of these processes, is a central goal of mechanistic chemistry. For reactions involving 3-bromo-4-(pentafluoroethyl)pyridine, several techniques can be applied to map out reaction pathways and characterize the high-energy transition states that govern reaction rates.

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by determining the change in reaction rate upon isotopic substitution. wikipedia.orgyoutube.com It is formally defined as the ratio of the rate constant of the reaction with the light isotopologue (kL) to that with the heavy isotopologue (kH). wikipedia.org This effect arises primarily from the difference in zero-point vibrational energies between bonds to different isotopes; a bond to a heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to be broken. baranlab.org

In the context of this compound, KIEs could be instrumental in identifying the rate-determining step of a given reaction. For instance, in a hypothetical C-H activation at a position on the pyridine (B92270) ring, substituting a hydrogen atom with deuterium (B1214612) (a primary KIE experiment) would be expected to result in a significant KIE (typically kH/kD > 2) if the C-H bond is broken in the rate-determining step. youtube.comprinceton.edu Conversely, a KIE close to unity would suggest that C-H bond cleavage is not the rate-limiting event. researchgate.net

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage, can also provide valuable information. wikipedia.org For example, in a nucleophilic aromatic substitution reaction where the bromide is displaced, a small secondary KIE might be observed at the adjacent C-H bonds, which could give insights into changes in hybridization at the carbon center in the transition state. wikipedia.orgescholarship.org

Table 1: Hypothetical Kinetic Isotope Effects for Mechanistic Elucidation of Reactions of this compound

| Reaction Type | Isotopic Substitution | Expected kH/kD | Mechanistic Implication |

| C-H Arylation | C-H to C-D at the site of arylation | > 2 | C-H bond cleavage is likely the rate-determining step. |

| Suzuki Coupling | C-Br to C-Br (¹³C vs ¹²C) | > 1.02 | C-Br bond cleavage (oxidative addition) is involved in the rate-determining step. |

| Nucleophilic Aromatic Substitution | C-Br to C-Br (¹³C vs ¹²C) | ~ 1 | C-Br bond cleavage is not the rate-determining step. |

| Radical Debromination | C-Br to C-Br (¹³C vs ¹²C) | > 1 | C-Br bond cleavage is part of the rate-determining step. |

Linear free energy relationships (LFERs), most famously represented by the Hammett equation, correlate reaction rates or equilibrium constants for a series of reactions with a parameter that quantifies the electronic effect of substituents. sciepub.comrsc.org By systematically varying a substituent on one of the reactants and measuring the corresponding rate changes, a Hammett plot can be constructed. The slope of this plot, the reaction constant (ρ), provides insight into the charge development at the reaction center in the transition state. rsc.org

For reactions involving this compound, LFER studies could be designed by introducing various substituents at other positions on the pyridine ring or on a reacting partner. The strong electron-withdrawing nature of the pentafluoroethyl group would significantly influence the electronic character of the pyridine ring. A positive ρ value in a reaction where a nucleophile attacks the pyridine ring would indicate the buildup of negative charge in the transition state, a process that would be accelerated by electron-withdrawing groups. Conversely, a negative ρ value would suggest the development of positive charge. rsc.orgresearchgate.net

Non-linear Hammett plots can also be mechanistically informative, often indicating a change in the rate-determining step or the operation of multiple competing reaction pathways as the electronic nature of the substituent is varied. rsc.org

Table 2: Illustrative Hammett Study for a Hypothetical Nucleophilic Attack on a Substituted Pyridine Series

| Substituent (R) | σp | log(k/k₀) |

| -OCH₃ | -0.27 | -0.54 |

| -CH₃ | -0.17 | -0.34 |

| -H | 0.00 | 0.00 |

| -Cl | 0.23 | 0.46 |

| -CN | 0.66 | 1.32 |

| -NO₂ | 0.78 | 1.56 |

This table shows representative data for a hypothetical reaction with a positive ρ value of approximately 2.0, indicating a transition state with significant negative charge buildup.

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for the detailed investigation of reaction mechanisms. mdpi.comresearchgate.net It allows for the mapping of potential energy surfaces, the characterization of the geometries and energies of reactants, intermediates, transition states, and products. nih.govmdpi.com

For this compound, DFT calculations could be employed to:

Model the oxidative addition step in palladium-catalyzed cross-coupling reactions, determining whether the reaction proceeds via a concerted or a stepwise mechanism. rsc.org

Calculate the activation barriers for different potential reaction pathways, thereby predicting the most likely mechanism. researchgate.net

Visualize the three-dimensional structure of transition states, providing a deeper understanding of the key interactions that stabilize or destabilize them.

Assess the influence of the pentafluoroethyl group on the electronic structure of the pyridine ring and its effect on reactivity at different positions.

Computational studies on related systems, such as the Suzuki-Miyaura reaction of other bromopyridines, have provided detailed insights into the catalytic cycle, including the characterization of key intermediates. researchgate.net Similar studies on this compound would be invaluable for understanding its unique reactivity.

Role of Catalysts and Reagents

The choice of catalysts and reagents is paramount in controlling the outcome of a chemical reaction. Mechanistic studies in this area focus on understanding how these species interact with the substrate to facilitate the desired transformation.

Palladium and nickel are widely used catalysts for cross-coupling and C-H functionalization reactions. In the case of this compound, these metals would likely play a key role in reactions involving the C-Br bond or C-H bonds of the pyridine ring.

A typical palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov The electron-deficient nature of the pyridine ring in this compound, due to both the nitrogen atom and the pentafluoroethyl group, would likely facilitate the oxidative addition of the C-Br bond to a low-valent palladium(0) species. nih.govresearchgate.net DFT studies could provide quantitative insights into the energetics of this step. researchgate.net

Nickel catalysts are often used for C-H activation reactions. mdpi.comrsc.orgresearchgate.net A plausible mechanism for the C-H functionalization of this compound could involve coordination of the nickel to the pyridine nitrogen, followed by a concerted metalation-deprotonation (CMD) step to form a nickelacycle. thieme-connect.de This intermediate could then react with a variety of electrophiles. The electronic properties of the pentafluoroethyl group would be expected to influence the regioselectivity of the C-H activation.

Table 3: Generalized Catalytic Cycle for Palladium-Catalyzed Suzuki Coupling

| Step | Description | Key Species |

| Oxidative Addition | The C-Br bond of this compound adds to a Pd(0) complex. | Pd(0), Ar-Br, Ar-Pd(II)-Br |

| Transmetalation | The organic group from an organoboron reagent is transferred to the palladium center. | Ar-Pd(II)-Br, R-B(OR)₂, Ar-Pd(II)-R |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst. | Ar-Pd(II)-R, Ar-R, Pd(0) |

Radical reactions offer an alternative and powerful approach to the functionalization of aromatic systems. For this compound, radical pathways could be initiated through various means, including the use of radical initiators or photoredox catalysis. nih.gov

In a radical mechanism, a key step would be the generation of a pyridyl radical. This could potentially be achieved through homolytic cleavage of the C-Br bond or via a single-electron transfer (SET) process. The resulting pyridyl radical could then participate in a variety of transformations, such as addition to an alkene or another aromatic ring. nih.gov

Mechanistic studies to confirm a radical pathway would involve experiments such as the addition of radical scavengers (e.g., TEMPO), which would be expected to inhibit the reaction. researchgate.netnih.gov Computational studies could also be used to explore the feasibility of radical intermediates and pathways. rsc.org The strong electron-withdrawing groups on the pyridine ring might influence the stability and reactivity of any radical intermediates formed. nih.govmdpi.com

Acid-Base Catalysis in Pyridine Chemistry

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it basic and susceptible to protonation or coordination with Lewis acids. wikipedia.orgbhu.ac.in This fundamental characteristic is central to understanding the role of acid-base catalysis in the reactions of pyridine derivatives. For this compound, the electron-withdrawing nature of both the bromine and the pentafluoroethyl group significantly reduces the electron density on the nitrogen atom, thereby decreasing its basicity compared to unsubstituted pyridine. stackexchange.com The pKa of pyridine is approximately 5.23, while the introduction of electron-withdrawing groups is known to lower this value. wikipedia.org

General and Specific Acid Catalysis:

In the presence of an acid, the nitrogen atom of this compound can be protonated, forming the corresponding pyridinium (B92312) salt. This protonation has a profound impact on the reactivity of the aromatic ring. The positive charge on the nitrogen atom further deactivates the ring towards electrophilic aromatic substitution (EAS) by intensifying the electron-withdrawing effect. stackexchange.com Consequently, EAS reactions on this compound, which are already challenging due to the presence of two deactivating groups, become even more sluggish under acidic conditions. youtube.comlibretexts.org

Conversely, acid catalysis can play a crucial role in promoting nucleophilic aromatic substitution (SNA) reactions. Protonation of the nitrogen atom enhances the electrophilicity of the carbon atoms in the pyridine ring, making them more susceptible to attack by nucleophiles. youtube.com This is particularly relevant for substitution at the 2- and 4-positions, where the positive charge can be effectively delocalized onto the electronegative nitrogen atom in the Meisenheimer-like intermediate. youtube.com

The mechanism can be classified as either specific acid catalysis, where the reaction rate is dependent on the concentration of the protonated substrate, or general acid catalysis, where any proton donor in the medium can participate in the rate-determining step. rsc.org

Base Catalysis:

Base catalysis in the context of reactions involving this compound is less straightforward. Strong bases can deprotonate weakly acidic C-H bonds, potentially leading to the formation of pyridyne intermediates, especially with substrates like 3-halopyridines. youtube.com However, the strong electron-withdrawing nature of the pentafluoroethyl group would make the protons on the ring more acidic and potentially susceptible to deprotonation under strongly basic conditions.

Pyridine derivatives themselves can act as base catalysts in various reactions, such as the hydrolysis of esters. researchgate.net However, the reduced basicity of this compound would make it a less effective catalyst compared to unsubstituted pyridine.

Table 1: Predicted pKa Values and Reactivity Effects of Acid-Base Catalysis on this compound

| Compound | Predicted pKa | Effect of Acid Catalysis on EAS | Effect of Acid Catalysis on SNAr |

| Pyridine | ~5.23 | Deactivation | Activation |

| 3-Bromopyridine (B30812) | ~2.84 | Strong Deactivation | Activation |

| 4-(Trifluoromethyl)pyridine | ~3.5 | Strong Deactivation | Strong Activation |

| This compound | <2.8 | Very Strong Deactivation | Strong Activation |

Intermolecular and Intramolecular Interactions Influencing Reactivity

Intermolecular Interactions:

The presence of halogen atoms and a polyfluorinated alkyl group in this compound gives rise to several types of intermolecular interactions.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases. This interaction involves the electropositive region (σ-hole) on the bromine atom. rsc.org Halogen bonding can play a role in the pre-organization of reactants in the transition state, potentially influencing the regioselectivity of a reaction.

Hydrogen Bonding: Although the pyridine nitrogen is weakly basic, it can still participate in hydrogen bonding with protic solvents or reagents. nih.gov These interactions can influence the solubility and the effective concentration of the substrate.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems. nih.gov The electron-deficient nature of the ring in this compound would favor interactions with electron-rich aromatic rings.

Intramolecular Interactions:

The specific arrangement of the substituents on the pyridine ring can also lead to intramolecular interactions that influence the molecule's conformation and reactivity.

Repulsive Interactions: Steric hindrance between the bromine atom at the 3-position and a potential incoming group at the 4-position could be a factor in certain reactions.

Table 2: Summary of Potential Non-Covalent Interactions Involving this compound

| Interaction Type | Potential Role in Reactivity |

| Intermolecular | |

| Halogen Bonding (Br···Nu) | Pre-organization of reactants, transition state stabilization |

| Hydrogen Bonding (N···H-X) | Solvation effects, modulation of nitrogen basicity |

| Dipole-Dipole Interactions | Influence on crystal packing and solution-phase aggregation |

| π-π Stacking | Interaction with other aromatic species |

| Intramolecular | |

| Steric Hindrance | Can influence regioselectivity and reaction rates |

| Through-Space Interactions | May affect conformational preferences |

Potential Applications and Interdisciplinary Research Avenues of 3 Bromo 4 Pentafluoroethyl Pyridine As a Strategic Intermediate

Advanced Organic Synthesis Building Block

The structure of 3-Bromo-4-(pentafluoroethyl)pyridine makes it an ideal starting material for the construction of more complex molecular architectures. The bromine atom at the 3-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Preparation of Complex Fluorinated Pyridine (B92270) Derivatives

The 3-bromo substituent on the pyridine ring is readily displaced in several key cross-coupling reactions, enabling the synthesis of a diverse library of fluorinated pyridine derivatives. These reactions are fundamental in modern organic synthesis for the creation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyridine core and various aryl or vinyl boronic acids or esters. This is a powerful method for creating biaryl structures, which are common motifs in pharmacologically active compounds. The reaction of this compound with an arylboronic acid would yield a 3-aryl-4-(pentafluoroethyl)pyridine.

Sonogashira Coupling: This coupling reaction introduces an alkyne moiety at the 3-position by reacting with a terminal alkyne. wikipedia.org The resulting 3-alkynyl-4-(pentafluoroethyl)pyridines are valuable intermediates that can be further elaborated, for instance, through cycloaddition reactions or reduction to the corresponding alkanes or alkenes. libretexts.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 3-position. wikipedia.org This is a crucial transformation in medicinal chemistry for the synthesis of compounds with improved solubility and biological activity. chemspider.com

Table 1: Potential Cross-Coupling Reactions of this compound

| Coupling Reaction | Reactant | Product | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | 3-Aryl-4-(pentafluoroethyl)pyridine | Pd(PPh₃)₄ / Base |

| Sonogashira | Terminal alkyne | 3-Alkynyl-4-(pentafluoroethyl)pyridine | PdCl₂(PPh₃)₂ / CuI / Base |

| Buchwald-Hartwig | Amine | 3-Amino-4-(pentafluoroethyl)pyridine | Pd₂(dba)₃ / Ligand / Base |

Scaffold for Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. While specific examples involving this compound are not extensively documented, its structural motifs suggest its potential as a key component in the design of novel MCRs for the synthesis of complex heterocyclic systems. For instance, it could potentially be used in transition-metal-catalyzed MCRs to assemble complex, fluorinated pyridine-containing scaffolds. researchgate.net

Role in Medicinal Chemistry Research

The pyridine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs. uwindsor.ca The introduction of a pentafluoroethyl group can significantly enhance the pharmacological properties of a molecule, making this compound a highly attractive starting material for drug discovery programs. nih.gov

Synthesis of Pharmacologically Active Pyridine Compounds

The cross-coupling reactions mentioned previously (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) are instrumental in the synthesis of pharmacologically active compounds. By utilizing this compound as a starting material, medicinal chemists can readily access a wide array of derivatives for biological screening. The pentafluoroethyl group can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Development of Fluorine-Containing Bioisosteres

Bioisosterism, the replacement of a functional group within a biologically active molecule with another group to enhance its desired properties without significantly altering its chemical structure, is a fundamental concept in drug design. The pentafluoroethyl group is considered a bioisostere for other groups like the trifluoromethyl, tert-butyl, or even a nitro group. researchgate.net Its unique steric and electronic properties can lead to improved potency, selectivity, and pharmacokinetic profiles. For example, replacing a trifluoromethyl group with a pentafluoroethyl group can increase lipophilicity and potentially alter the metabolic profile of a drug candidate.

Table 2: Comparison of Physicochemical Properties of Common Bioisosteres

| Functional Group | Approximate van der Waals Volume (ų) | Hansch Lipophilicity Parameter (π) |

|---|---|---|

| -CH₃ | 22.4 | 0.56 |

| -C(CH₃)₃ | 67.4 | 1.98 |

| -CF₃ | 42.6 | 0.88 |

| -C₂F₅ | 65.1 | 1.44 |